molecular formula C9H21O3P B093893 Triisopropyl phosphite CAS No. 116-17-6

Triisopropyl phosphite

Cat. No.: B093893
CAS No.: 116-17-6
M. Wt: 208.23 g/mol
InChI Key: SJHCUXCOGGKFAI-UHFFFAOYSA-N
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Description

Triisopropyl phosphite (C₉H₂₁O₃P, CAS 116-17-6) is an organophosphorus compound with three isopropyl groups attached to a phosphite center. It is synthesized via the reaction of phosphorus trichloride with anhydrous isopropyl alcohol, analogous to the preparation of triethyl phosphite (using ethanol) . Key physical properties include:

  • Boiling point: 43.5°C at 1.0 mmHg
  • Density: 0.917 g/cm³ at 17°C ; 0.844 g/mL at 25°C
  • Refractive index: $ nD^{25} $ 1.4080 ; $ nD^{20} $ 1.411
  • Melting point: 63–64°C at 11 mmHg

This compound is widely used as a ligand in catalysis (e.g., olefin metathesis), a reducing agent in Perkow reactions, and a precursor in synthesizing phosphonates and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropyl phosphite can be synthesized by reacting phosphorus trichloride with anhydrous isopropyl alcohol. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures. The general reaction is as follows:

PCl3+3(CH3)2CHOHP((CH3)2CHO)3+3HClPCl_3 + 3 (CH_3)_2CHOH \rightarrow P((CH_3)_2CHO)_3 + 3 HCl PCl3​+3(CH3​)2​CHOH→P((CH3​)2​CHO)3​+3HCl

The product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then distilled and stored under an inert atmosphere to prevent degradation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Triisopropyl phosphate.

    Substitution: Compounds with polarized carbon-carbon double bonds.

    Complex Formation: Metal-phosphite complexes.

Scientific Research Applications

Organic Synthesis

Triisopropyl phosphite is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions:

  • Metathesis Reactions : TIP is employed with ruthenium-based indenylidene complexes to form first-generation catalysts for olefin metathesis, which is crucial for synthesizing complex organic molecules .
  • Mitsunobu Reaction : It serves as an alternative to triphenylphosphine in the Mitsunobu reaction, facilitating the formation of amines and esters from alcohols and carboxylic acids .
  • Perkow-type Reactions : TIP can be utilized to synthesize compounds containing polarized carbon-carbon double bonds, which are important intermediates in organic chemistry .

Synthesis of Phosphonohydrazines

This compound reacts with arylamines and isoamyl nitrite to produce phosphonohydrazines. This reaction is significant for developing compounds used in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In pharmaceutical chemistry, TIP is involved in the synthesis of various bioactive compounds. It has been utilized in the preparation of nucleoside analogs, which are crucial for antiviral and anticancer therapies .

Agrochemical Applications

TIP plays a role in the synthesis of pesticides and herbicides. Its reactivity allows for the modification of active ingredients, enhancing their efficacy and selectivity against pests .

Case Study 1: Olefin Metathesis

A study published in the Beilstein Journal of Organic Chemistry reported that this compound was effectively used as a ligand in ruthenium-catalyzed olefin metathesis reactions, demonstrating its utility in synthesizing complex cyclic structures from simple olefins .

Case Study 2: Phosphonohydrazine Synthesis

Research highlighted in Tetrahedron Letters showed that this compound could be employed to synthesize phosphonohydrazines from arylamines, indicating its potential applications in developing new pharmaceuticals with enhanced biological activity .

Summary Table of Applications

Application AreaDescriptionReference
Organic SynthesisUsed as a reagent for metathesis and Mitsunobu reactions
Synthesis of PhosphonohydrazinesReacts with arylamines to produce bioactive compounds
Pharmaceutical ChemistryInvolved in the synthesis of nucleoside analogs
AgrochemicalsModifies active ingredients for pesticides and herbicides

Mechanism of Action

The mechanism of action of triisopropyl phosphite involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. In the Perkow reaction, for example, this compound reacts with alkyl halides to form phosphonium salts, which then undergo rearrangement to form the final product. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

Structural and Physical Properties

Phosphites differ in alkyl/aryl substituents, influencing steric bulk, solubility, and volatility. Key examples include:

Compound Alkyl Groups Boiling Point (°C/mmHg) Density (g/mL) Refractive Index ($ n_D $)
Triisopropyl phosphite Isopropyl 43.5/1.0 0.844 1.4080
Triethyl phosphite Ethyl ~156/760 1.072 1.4130
Trimethyl phosphite Methyl 112/760 1.052 1.4085
Tributyl phosphite Butyl 150/5 0.945 1.434
Triphenyl phosphite Phenyl 360/760 1.184 1.589

Key Observations :

  • Volatility : Smaller alkyl groups (e.g., methyl, ethyl) increase boiling points at atmospheric pressure, while bulkier substituents (isopropyl, butyl) reduce volatility .
  • Steric Effects : this compound’s isopropyl groups create significant steric hindrance, impacting reactivity in catalytic systems .

Reactivity and Catalytic Performance

Ligand Behavior in Olefin Metathesis

  • This compound forms cis-Ru complexes with indenylidene pre-catalysts, exhibiting higher thermal stability and altered reactivity compared to trans-Ru complexes derived from smaller phosphites (e.g., triethyl) .
  • Synergistic effects between this compound and L-type ligands improve catalyst longevity and substrate scope .

Polymer Stabilization

In vinyl chloride-based polymer composites:

  • This compound offers intermediate steric bulk, enhancing transparency and thermal stability compared to bulkier triisodecyl or tridodecyl phosphites .

Environmental and Industrial Relevance

  • This compound is less volatile than trimethyl or triethyl phosphites, reducing airborne emissions in industrial settings .
  • Its use in synthesizing flame retardants (e.g., TCPP isomers) and pharmaceuticals (e.g., Oxidronate) highlights versatility .

Biological Activity

Triisopropyl phosphite (TIP), with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.24 g/mol, is a colorless liquid classified as a phosphite ester. While its primary applications are in organic synthesis and polymer chemistry, recent studies have begun to explore its biological activity, particularly in the context of potential insecticidal properties and as a reagent in various chemical reactions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is known for its high thermal stability and miscibility with most organic solvents, although it is insoluble in water. The compound exhibits slow hydrolysis in aqueous environments and is considered combustible, necessitating careful handling to minimize exposure to air and moisture .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Reaction of phosphorus trichloride with isopropanol.
  • Phosphorylation of alcohols using phosphorus oxychloride.
  • Direct alkylation of phosphorous acid .

Insecticidal Properties

While specific biological activities of this compound are not extensively documented, its derivatives have been studied for potential insecticidal properties. Research indicates that compounds derived from TIP may exhibit significant biological effects, which could be harnessed for agricultural applications .

Antiviral Activity

A study involving the synthesis of phosphonic acids from this compound highlighted its potential in developing antiviral agents. For instance, polysubstituted pyrimidinylphosphonic acids synthesized via microwave-assisted reactions demonstrated weak to moderate activity against the influenza virus A (IC50 values ranging from 28 to 50 μM) . These findings suggest that TIP may serve as a precursor for developing biologically active compounds with antiviral properties.

Case Study: Cross-Coupling Reactions

This compound has been utilized in transition-metal-catalyzed C–P cross-coupling reactions, particularly in synthesizing novel aryl diphosphonate esters. This method has shown advantages over traditional approaches by reducing reaction time and improving yields without the need for solvents . The use of TIP in these reactions underscores its versatility as a reagent in organic synthesis.

Comparative Analysis

The following table compares this compound with other phosphites regarding their key features:

Compound NameMolecular FormulaKey Features
This compoundC₉H₂₁O₃PHigh boiling point (181 °C), less reactive byproducts
Triethyl phosphiteC₇H₁₅O₃PMore volatile; commonly used as an intermediate
Triphenyl phosphineC₁₈H₁₅PSolid at room temperature; used in various reactions
Dimethyl phosphiteC₆H₁₅O₃PLess sterically hindered; used similarly
Di-tert-butyl phosphiteC₁₂H₂₅O₃PBulkier structure; stabilizes polymers

This compound stands out due to its balance between steric hindrance and reactivity, making it particularly effective for specific synthetic applications such as metathesis reactions .

Q & A

Q. Basic: What are the standard synthetic routes for triisopropyl phosphite, and how can purity be optimized?

This compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with isopropyl alcohol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The general reaction is:
PCl3+3 (CH3)2CHOH+3R3NP(OCH(CH3)2)3+3R3NH+Cl\text{PCl}_3 + 3 \text{ (CH}_3\text{)}_2\text{CHOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{R}_3\text{NH}^+\text{Cl}^-

Purity optimization involves distillation under reduced pressure (63–64°C at 11 mmHg) and recrystallization from anhydrous solvents . Purity ≥95% is achievable via GC-monitored distillation, with residual moisture controlled using molecular sieves .

Q. Basic: What precautions are critical for handling this compound in laboratory settings?

This compound is moisture-sensitive and hydrolyzes in aqueous environments, generating phosphorous acid and isopropyl alcohol. Key precautions include:

  • Storage at −20°C in airtight, amber glass containers under inert gas (e.g., argon) .
  • Use of anhydrous solvents and gloveboxes for moisture-sensitive reactions .
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (LD₅₀: 350–500 mg/kg) and skin irritation risks .

Q. Basic: How is this compound utilized in Mitsunobu reactions, and what advantages does it offer over triphenylphosphine?

In Mitsunobu reactions, this compound replaces triphenylphosphine (PPh₃) as a reducing agent, forming a soluble phosphite oxide byproduct that simplifies purification. For example, in nucleoside analog synthesis, this compound with diisopropyl azodicarboxylate (DIAD) enables efficient alcohol activation while avoiding cumbersome PPh₃ oxide removal . This substitution improves reaction scalability and reduces chromatographic steps .

Q. Advanced: What mechanistic role does this compound play in Ru-based olefin metathesis catalysts?

In Ru-indenylidene complexes (e.g., [RuCl₂(Ind)(PCy₃){P(OiPr)₃}]), this compound acts as a π-accepting ligand, stabilizing the cis-configuration of the metal center. This geometry enhances catalytic activity in ring-closing metathesis (RCM) by lowering steric hindrance and increasing thermal stability. Synergistic effects between phosphite and N-heterocyclic carbene (NHC) ligands improve substrate conversion rates, even for sterically hindered olefins .

Q. Advanced: How can researchers analyze degradation byproducts of this compound in environmental samples?

Degradation products like phosphorothioates (e.g., 0,0,0-triisopropyl-phosphorothioate, TIPS) formed via sulfur reactions can be identified using GC-MS with non-polar columns (e.g., DB-5). Full-scan GC-MS resolves isomers based on retention times and fragmentation patterns. For example, TIPS elutes at 12.3 min with characteristic m/z peaks at 209 (M⁺) and 153 (P(OiPr)₂⁺) . Quantification requires calibration with isotopically labeled standards to account for matrix effects .

Q. Advanced: What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

Variability arises from trace moisture or phosphorous acid impurities. Mitigation strategies include:

  • Pre-treatment with activated molecular sieves (3Å) to adsorb residual water .
  • Titration with Karl Fischer reagent to verify moisture content (<0.01% w/w) .
  • NMR monitoring (³¹P) for phosphite-to-phosphate oxidation (δP = −15 ppm vs. δP = 0–5 ppm) .

Q. Advanced: How does this compound influence the stereochemical outcomes of Perkow-type reactions?

In Perkow reactions, this compound facilitates the formation of polarized carbon-carbon double bonds via nucleophilic attack on α-ketophosphonates. The bulky isopropyl groups sterically direct regioselectivity, favoring β-ketophosphonate intermediates. For example, in synthesizing vinylphosphonates, enantiomeric excess (ee) >90% is achieved using chiral auxiliaries, as confirmed by HPLC with chiral stationary phases .

Q. Advanced: What environmental persistence data exist for this compound, and how are ecotoxicological studies designed?

Persistence studies use OECD 301B biodegradation tests, showing <10% degradation in 28 days, indicating high environmental stability. Ecotoxicology protocols follow ISO 6341, with Daphnia magna 48-h EC₅₀ values of 2.8 mg/L. Analytical quality assurance includes:

  • Triplicate sampling with field blanks to exclude contamination .
  • LC-MS/MS quantification (LOQ = 0.1 µg/L) with isotope dilution (¹³C-labeled internal standards) .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Density (25°C)0.844 g/mL
Boiling Point63–64°C (11 mmHg)
Refractive Index (n²⁰/D)1.411
LogP3.49
Water SolubilityInsoluble

Properties

IUPAC Name

tripropan-2-yl phosphite
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InChI

InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
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InChI Key

SJHCUXCOGGKFAI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(OC(C)C)OC(C)C
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Molecular Formula

C9H21O3P
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DSSTOX Substance ID

DTXSID9044372
Record name Tripropan-2-yl phosphite
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Molecular Weight

208.23 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Phosphorous acid, tris(1-methylethyl) ester
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Boiling Point

94 to 96 °C at 50 mm Hg, BP: 74 °C at 20 mm Hg; 60 °C at 10 mm Hg
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Flash Point

165 °F Open Cup; 73.9 °C Closed Cup
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Solubility

Soluble in alcohol, ether, chloroform, Miscible with most organic solvents; insoluble in water
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Density

0.9063 g/cu cm at 20 °C
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Vapor Pressure

0.27 [mmHg]
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Color/Form

Colorless liquid

CAS No.

116-17-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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CID 86137907
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